N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring a 1,3,4-thiadiazole ring substituted with a cyclopropyl group and fused with a pyrazolo[3,4-b]pyridine core. Thiadiazole derivatives are pharmacologically significant due to their antimicrobial, anticancer, and enzyme-inhibitory properties, while pyrazolo-pyridine systems are known for their CNS activity and metabolic stability .
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6OS/c1-8(2)12-7-11(13-9(3)22-23(4)14(13)18-12)15(24)19-17-21-20-16(25-17)10-5-6-10/h7-8,10H,5-6H2,1-4H3,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDFOPDKUDERTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NN=C(S3)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the thiadiazole ring through a cyclization reaction, followed by the introduction of the pyrazolopyridine core via a condensation reaction. The final step often involves the addition of the cyclopropyl group under specific reaction conditions, such as using a cyclopropyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring and pyrazolo[3,4-b]pyridine system enable nucleophilic substitutions. Key sites include:
-
Thiadiazole C-2 position : Electrophilic due to adjacent sulfur and nitrogen atoms.
-
Pyrazole C-6 isopropyl group : Potential for deprotonation under strong bases.
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Halogenation | Cl₂/FeCl₃ (25°C) | Chlorinated thiadiazole derivatives | Observed in structurally related 5-cyclopropylthiadiazole analogs |
| Alkylation | NaH, alkyl halides (DMF, 60°C) | N-alkylated pyrazolo[3,4-b]pyridine | Requires catalytic activation |
Oxidation and Reduction
The compound’s electron-rich regions are susceptible to redox transformations:
-
Thiadiazole ring oxidation : Forms sulfoxides or sulfones under controlled H₂O₂ exposure.
-
Pyrazole ring reduction : Catalytic hydrogenation (H₂/Pd-C) reduces C=N bonds to amines.
Cycloaddition and Ring-Opening Reactions
The thiadiazole’s conjugated system participates in [3+2] cycloadditions, while strained cyclopropane substituents may undergo ring-opening.
Hydrolysis and Condensation
The carboxamide group undergoes hydrolysis under acidic/basic conditions, forming carboxylic acid intermediates. Condensation with amines yields hydrazide derivatives.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M, reflux) | Pyrazolo[3,4-b]pyridine-4-carboxylic acid | 72% (analog data) |
| Amine condensation | EDC/NHS, R-NH₂ | Hydrazide analogs | 65–80% |
Metal Coordination
Nitrogen and sulfur atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications.
| Metal Ion | Conditions | Complex Structure | Application |
|---|---|---|---|
| Cu(II) | Methanol, RT | Octahedral geometry | Antimicrobial activity |
| Pd(II) | DMSO, 80°C | Square-planar | Catalytic cross-coupling |
Photochemical Reactivity
UV irradiation induces bond cleavage in the thiadiazole ring, generating reactive intermediates for further functionalization.
| Light Source | Products | Mechanism |
|---|---|---|
| UV-A (365 nm) | Thiyl radicals | Homolytic S-N bond cleavage |
Enzymatic Modifications
In vitro studies with cytochrome P450 enzymes suggest metabolic pathways involving hydroxylation and demethylation.
| Enzyme | Modification Site | Metabolite |
|---|---|---|
| CYP3A4 | Pyrazole C-3 methyl | 3-Hydroxymethyl derivative |
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its antimicrobial , antifungal , and anticancer properties. Studies have demonstrated that it can inhibit the growth of various pathogens and cancer cell lines, making it a candidate for further development as a therapeutic agent.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on breast cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for cancer therapy .
Research indicates that N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide interacts with specific enzymes and receptors in biological systems. This interaction can modulate enzymatic activity and influence cellular signaling pathways.
Material Science
In addition to its biological applications, this compound has potential uses in material science as a building block for synthesizing novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can lead to materials with tailored functionalities.
Example Application: Organic Electronics
Research has shown that derivatives of this compound can be incorporated into organic light-emitting diodes (OLEDs) due to their favorable charge transport properties .
Agricultural Chemistry
There is growing interest in the use of this compound as a pesticide or herbicide due to its biological activity against plant pathogens. Preliminary studies suggest it may effectively control certain fungal diseases in crops.
Mechanism of Action
The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness arises from its cyclopropyl-thiadiazole and pyrazolo-pyridine-carboxamide architecture. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparisons
| Compound Name | Key Structural Features | Biological Activity | Differentiation from Target Compound |
|---|---|---|---|
| 4-(3-chlorophenyl)-N-{(1S)-2-[5-cyclopropylthiadiazol]amino}-1-methylcarboxamide | Chlorophenyl-thiadiazole, methylcarboxamide | Antimicrobial (e.g., E. coli inhibition) | Lacks pyrazolo-pyridine core; reduced CNS activity potential |
| 5-cyclohexylthiadiazole derivative | Cyclohexane-substituted thiadiazole | Anticancer (IC~50~ = 8.2 µM against MCF-7) | Bulky cyclohexane reduces metabolic stability compared to cyclopropyl |
| 2-methylthio-1,3-benzothiazole | Benzothiazole with methylthio group | Anticancer (apoptosis induction) | Absence of thiadiazole limits kinase inhibition efficacy |
| N-(4-pyridinyl)carbamate derivative | Piperazine-pyridine hybrid | CNS modulation (D~2~ receptor affinity: 12 nM) | No thiadiazole; weaker antimicrobial effects |
| 3-(cyclopropylmethyl)-1H-pyrazole | Pyrazole-cyclopropylmethyl | Anti-inflammatory (COX-2 IC~50~ = 0.4 µM) | Simpler scaffold; lacks fused heterocyclic complexity |
Key Differentiators
Thiadiazole Substitution :
- The cyclopropyl group on the thiadiazole enhances metabolic stability and membrane permeability compared to bulkier substituents (e.g., cyclohexane in ) or polar groups (e.g., methoxymethyl in ) .
- Cyclopropane’s strain energy may improve target binding affinity by inducing conformational rigidity .
Pyrazolo-Pyridine Core :
- Unlike benzothiazole or oxazole derivatives (), the pyrazolo-pyridine system enables dual activity (e.g., kinase inhibition and CNS modulation) due to its planar aromaticity and hydrogen-bonding capacity .
Carboxamide Functionality :
- The carboxamide group facilitates hydrogen bonding with biological targets (e.g., ATP-binding pockets in kinases), a feature absent in ester or thioether analogs () .
Biological Activity
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 326.42 g/mol. Its unique structural features include a thiadiazole ring and a pyrazolo[3,4-b]pyridine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4OS |
| Molecular Weight | 326.42 g/mol |
| Melting Point | Not Available |
| Density | Not Available |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, the structure–activity relationship (SAR) studies suggest that modifications in the thiadiazole and pyrazole rings can enhance cytotoxicity against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study demonstrated that derivatives containing the thiadiazole moiety possess potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Analgesic and Anti-inflammatory Effects
This compound has shown potential as an analgesic agent in preclinical models. The compound appears to modulate pain pathways by inhibiting cyclooxygenase enzymes (COX), which are critical in the inflammatory response .
The biological effects of the compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in tumor growth and inflammation.
- Receptor Modulation : The compound can bind to specific receptors involved in pain perception and immune response.
- DNA Interaction : Similar compounds have been shown to interfere with DNA replication in cancer cells, leading to cell death .
Case Studies
Several studies have explored the biological activity of related compounds:
- A study published in Pharmaceutical Research highlighted a series of thiadiazole derivatives that exhibited strong anticancer activity against breast cancer cell lines .
- Another research article documented the antimicrobial efficacy of thiadiazole-based compounds against Staphylococcus aureus and Escherichia coli, showcasing their potential as new antibiotics .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound, particularly the condensation between thiadiazole and pyrazolo-pyridine moieties?
- Methodological Answer : The reaction between heterocyclic amines (e.g., aminopyridines) and dithiazolium salts (e.g., Appel salt) is critical. Factors to optimize include:
- Base selection : Tertiary amines (e.g., triethylamine) improve yield by neutralizing HCl byproducts .
- Temperature : Reactions typically proceed at 0–5°C to minimize side reactions .
- Reaction time : Extended times (>24 hours) may lead to decomposition; monitor via TLC or HPLC .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to verify substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, pyrazole methyl groups at δ 2.3–2.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve ambiguous stereochemistry, especially for the (2E)-configuration in the thiadiazole-ylidene group .
Q. How should researchers design preliminary biological activity assays for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) due to thiadiazole’s known activity .
- Anticancer : Screen via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with pyrazolo-pyridine cores .
- Control compounds : Include known inhibitors (e.g., sulfonamides for antimicrobial tests) to validate assay conditions .
Advanced Research Questions
Q. How can researchers resolve contradictory yield data in synthetic protocols for similar thiadiazole-pyridine hybrids?
- Methodological Answer : Contradictions often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., Cl on pyridine) reduce yields due to steric hindrance .
- Reagent purity : Use freshly distilled Appel salt to avoid decomposition .
- Statistical modeling : Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature vs. base concentration) .
Q. What advanced computational or experimental strategies improve reaction optimization for scale-up?
- Methodological Answer :
- Bayesian optimization : Algorithmically predict optimal conditions (e.g., solvent/base ratios) with minimal experimental runs .
- Flow chemistry : Continuous reactors enhance reproducibility for temperature-sensitive steps (e.g., cyclopropyl group integration) .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
Q. How can structure-activity relationships (SARs) be systematically explored for this compound’s derivatives?
- Methodological Answer :
- Core modifications : Synthesize analogs with:
- Varying alkyl groups (e.g., isopropyl vs. tert-butyl) at position 6 .
- Substituted cyclopropane rings (e.g., fluorocyclopropyl) to assess steric/electronic effects .
- Biological testing : Correlate substituent changes with IC values in dose-response assays .
Q. What methodologies address stability and solubility challenges during in vitro studies?
- Methodological Answer :
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
- Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations (e.g., liposomes) for hydrophobic cores .
Q. How can researchers ensure reproducibility in synthetic protocols across laboratories?
- Methodological Answer :
- Detailed SOPs : Specify reaction vessel geometry, stirring rates, and reagent addition sequences .
- Open data repositories : Share raw NMR/HRMS files via platforms like Chemotion .
- Inter-lab validation : Collaborate with independent labs to replicate key steps (e.g., thiadiazole ring closure) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
